Usp1-IN-3
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Overview
Description
Usp1-IN-3 is a selective inhibitor of ubiquitin-specific protease 1 (USP1), which is a deubiquitinating enzyme involved in the regulation of various cellular processes, including DNA damage response, cell cycle progression, and apoptosis. This compound has shown potential in cancer research due to its ability to inhibit USP1-UAF1 with an IC50 value of less than 30 nM .
Preparation Methods
The synthesis of Usp1-IN-3 involves several steps, starting with the preparation of the core pyrrolo[3,2-d]pyrimidine structure. The synthetic route typically includes the following steps:
Formation of the pyrrolo[3,2-d]pyrimidine core: This is achieved through a series of cyclization reactions involving appropriate starting materials.
Functionalization of the core structure: Various functional groups are introduced to the core structure through substitution reactions to achieve the desired chemical properties.
Final purification: The compound is purified using techniques such as column chromatography to obtain this compound in its pure form.
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthesis process can be scaled up using standard organic synthesis techniques.
Chemical Reactions Analysis
Usp1-IN-3 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced using reducing agents to yield reduced forms.
Substitution: Various substitution reactions can be performed on this compound to introduce different functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Usp1-IN-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a tool compound to study the role of USP1 in various chemical processes.
Biology: The compound is utilized to investigate the biological functions of USP1, including its role in DNA damage response and cell cycle regulation.
Medicine: this compound has shown potential in cancer research, particularly in the study of BRCA1/2 mutant cancers.
Mechanism of Action
Usp1-IN-3 exerts its effects by selectively inhibiting USP1, a deubiquitinating enzyme that plays a crucial role in the regulation of protein ubiquitination. The inhibition of USP1 leads to the accumulation of ubiquitinated proteins, which can affect various cellular processes, including DNA repair and cell cycle progression. This compound binds to a specific site on USP1, disrupting its deubiquitinating activity and leading to the stabilization of ubiquitinated substrates .
Comparison with Similar Compounds
Usp1-IN-3 is unique in its high selectivity and potency as a USP1 inhibitor. Similar compounds include:
ML323: Another selective USP1 inhibitor that binds to a different site on USP1 compared to this compound.
These compounds share similar targets but differ in their binding sites, mechanisms of action, and potential therapeutic applications.
Properties
Molecular Formula |
C27H24F3N7O |
---|---|
Molecular Weight |
519.5 g/mol |
IUPAC Name |
2-(4-cyclopropyl-6-methoxypyrimidin-5-yl)-5-methyl-7-[[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C27H24F3N7O/c1-36-12-18(10-15-4-6-17(7-5-15)25-34-20(13-37(25)2)27(28,29)30)22-19(36)11-31-24(35-22)21-23(16-8-9-16)32-14-33-26(21)38-3/h4-7,11-14,16H,8-10H2,1-3H3 |
InChI Key |
PISYZSKLCLZDRV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=NC(=NC=C21)C3=C(N=CN=C3OC)C4CC4)CC5=CC=C(C=C5)C6=NC(=CN6C)C(F)(F)F |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.